molecular formula C11H11NOS B3056206 2-(4-Phenyl-1,3-thiazol-2-yl)ethanol CAS No. 696602-83-2

2-(4-Phenyl-1,3-thiazol-2-yl)ethanol

Cat. No. B3056206
CAS RN: 696602-83-2
M. Wt: 205.28 g/mol
InChI Key: QGFOTYNEYWHIAV-UHFFFAOYSA-N
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Description

“2-(4-Phenyl-1,3-thiazol-2-yl)ethanol” is a chemical compound with the CAS Number: 696602-83-2 . It has a molecular weight of 205.28 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NOS/c13-7-6-11-12-10(8-14-11)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound. The exact molecular structure can be determined using this information along with spectroscopic techniques.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 205.28 . . More specific physical and chemical properties like melting point, boiling point, etc., are not provided in the search results.

Scientific Research Applications

Antihypertensive and Cardiotropic Drugs

A study focused on the synthesis of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, related to the thiazole structure, aimed to find potential antihypertensive and cardiotropic drugs. Docking studies indicated a high affinity of these substances to the angiotensin II receptor, suggesting their potential as inhibitors. Pharmacological studies confirmed the presence of antihypertensive effects in some of these compounds, with one demonstrating an effect similar to the antihypertensive drug valsartan (Drapak et al., 2019).

Antimicrobial Activity

Novel quinoline-thiazole derivatives, incorporating elements of the thiazole structure, were synthesized and screened for antibacterial and antifungal activity. These compounds showed promising results against various microbial strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).

Antihyperglycemic Activity

Research into 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives, which share a core structure with 2-(4-Phenyl-1,3-thiazol-2-yl)ethanol, demonstrated antihyperglycemic activity. This suggests potential applications in managing blood glucose levels (Imran et al., 2009).

Catalytic Activity in Olefin Oxidation

Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands demonstrated catalytic activity in the oxidation of olefins, indicating potential utility in chemical synthesis and industrial applications (Ghorbanloo et al., 2017).

Ultrasound-assisted Synthesis of Antibacterial Agents

An efficient ultrasound-assisted method was developed for synthesizing 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one derivatives with notable antibacterial activity. This showcases an innovative approach to synthesizing thiazole-containing compounds with potential medical applications (Kerru et al., 2020).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c13-7-6-11-12-10(8-14-11)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFOTYNEYWHIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364003
Record name 2-(4-phenyl-1,3-thiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696602-83-2
Record name 2-(4-phenyl-1,3-thiazol-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 696602-83-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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